molecular formula C23H29FN2S B374695 1-ethyl-4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine

1-ethyl-4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine

Cat. No.: B374695
M. Wt: 384.6g/mol
InChI Key: RSZANTQJONILJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine is a complex organic compound that belongs to the class of dibenzothiepins This compound is characterized by its unique structure, which includes a piperazine ring, a fluorine atom, and an isopropyl group

Properties

Molecular Formula

C23H29FN2S

Molecular Weight

384.6g/mol

IUPAC Name

1-ethyl-4-(9-fluoro-3-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine

InChI

InChI=1S/C23H29FN2S/c1-4-25-9-11-26(12-10-25)21-14-18-5-7-19(24)15-23(18)27-22-8-6-17(16(2)3)13-20(21)22/h5-8,13,15-16,21H,4,9-12,14H2,1-3H3

InChI Key

RSZANTQJONILJX-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2CC3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)C(C)C

Canonical SMILES

CCN1CCN(CC1)C2CC3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine typically involves multiple stepsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

1-ethyl-4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is explored for its potential therapeutic effects, including its use as a neuroleptic or psychotropic agent.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-ethyl-4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors, enzymes, or ion channels, leading to changes in cellular signaling and function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dibenzothiepins and related structures, such as:

Uniqueness

1-ethyl-4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom and isopropyl group may enhance its stability, reactivity, and potential therapeutic effects compared to similar compounds.

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